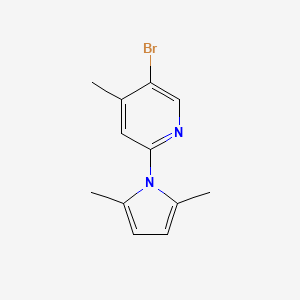
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine: is a heterocyclic organic compound with the molecular formula C11H11BrN2 . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-position, and a methyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce N-oxides or other oxidized forms.
- Reduction reactions result in piperidine derivatives .
科学研究应用
Chemistry: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrol-1-yl group play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
Uniqueness: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the presence of both the 2,5-dimethyl-1H-pyrrol-1-yl group and the 4-methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-12(14-7-11(8)13)15-9(2)4-5-10(15)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGSKLSOBDQMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














